molecular formula C11H15NO B1433030 2-[(4-Methoxyphenyl)methyl]azetidine CAS No. 1394042-30-8

2-[(4-Methoxyphenyl)methyl]azetidine

Cat. No.: B1433030
CAS No.: 1394042-30-8
M. Wt: 177.24 g/mol
InChI Key: WLFCZZGVSCGEAL-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]azetidine is a chemical compound featuring an azetidine ring, a four-membered saturated heterocycle, substituted with a (4-methoxyphenyl)methyl group. This structure makes it a valuable intermediate and building block in organic synthesis and medicinal chemistry research. The azetidine scaffold is recognized as a privileged structure in drug discovery due to its desirable physicochemical properties and three-dimensionality, which can help improve the drug-likeness of potential candidates . While the specific biological profile of this compound is not fully characterized, derivatives of 3- and 4-methoxyphenyl azetidine have demonstrated significant research value in various fields. For instance, such azetidine hybrids have been explored as potent anticancer agents, functioning as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors to block tumor angiogenesis . Furthermore, spirocyclic azetidine derivatives equipped with a nitrofuran warhead have shown excellent in vitro antibacterial activity against Mycobacterium tuberculosis , with some compounds exhibiting activity superior to the clinical standard isoniazid . Researchers can utilize this compound as a core scaffold to develop novel therapeutic agents, particularly in projects targeting infectious diseases like tuberculosis or in oncology drug discovery. It serves as a key synthetic precursor for the development of molecular hybrids and for exploring structure-activity relationships (SAR). This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)8-10-6-7-12-10/h2-5,10,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFCZZGVSCGEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aza-Michael Addition Route

A recent study on azetidine derivatives describes the aza-Michael addition of heterocyclic amines to α,β-unsaturated esters containing azetidine moieties as an efficient synthetic method. Although this study focuses on various azetidine derivatives, the principle can be adapted for 2-[(4-Methoxyphenyl)methyl]azetidine by reacting a 4-methoxybenzylamine or its equivalent nucleophile with an azetidine-containing unsaturated ester.

  • Reaction Conditions:
    • Solvent: Typically inert solvents such as ethanol or methanol.
    • Temperature: Room temperature to reflux depending on amine nucleophile.
    • Time: 4–6 hours for completion.
  • Yields: Moderate to good (53–73%) depending on the amine used.
  • Advantages: Mild conditions, good functional group tolerance.
  • Limitations: Requires availability of suitable azetidine unsaturated ester precursors.

Nucleophilic Substitution on Halogenated Azetidine Derivatives

A patented procedure outlines the synthesis of azetidine derivatives via nucleophilic substitution on halogenated azetidine intermediates. The key steps include:

  • Step A: Formation of halogenated azetidinone intermediates in inert solvents (e.g., ethanol or methanol) often in the presence of alkali metal hydroxides at reflux.
  • Step B: Reduction of azetidinones using lithium aluminum hydride in tetrahydrofuran (THF) at reflux.
  • Step C: Nucleophilic substitution of the halogen atom by 4-methoxybenzylamine or related nucleophiles in inert solvents such as dichloromethane or THF, often with bases like triethylamine.
  • Step D: Purification via recrystallization or chromatography.

This method allows for the direct introduction of the 4-methoxybenzyl group onto the azetidine ring nitrogen or carbon, depending on the substitution pattern.

  • Reaction Conditions:
    • Solvents: Ethanol, methanol, dichloromethane, THF.
    • Temperature: 0 °C to reflux.
    • Bases: Triethylamine or sodium hydrogen carbonate.
  • Yields: Typically moderate to high, depending on reaction optimization.
  • Advantages: Well-established, scalable, adaptable to various substituents.
  • Limitations: Requires handling of strong reducing agents and moisture-sensitive reagents.

Reductive Amination and Ring Closure Approach

Another synthetic strategy involves the reductive amination of 4-methoxybenzaldehyde with azetidine or azetidine precursors, followed by ring closure to form the substituted azetidine. This method typically proceeds via:

  • Formation of an imine intermediate between 4-methoxybenzaldehyde and an azetidine amine.
  • Reduction of the imine to the corresponding amine using sodium borohydride or related reducing agents.
  • Cyclization under acidic or basic conditions to close the azetidine ring if starting from open-chain precursors.

  • Reaction Conditions:

    • Solvents: Acetone, ethanol, or methanol.
    • Temperature: Room temperature to mild heating.
    • Reducing agents: Sodium borohydride.
  • Yields: Moderate to good yields reported.
  • Advantages: Straightforward, uses readily available reagents.
  • Limitations: May require purification to remove side products.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvents Temperature Range Yield Range (%) Advantages Limitations
Aza-Michael Addition Azetidine α,β-unsaturated ester + amines Ethanol, Methanol RT to reflux 53–73 Mild conditions, functional group tolerance Requires specific precursors
Nucleophilic Substitution Halogenated azetidinone + 4-methoxybenzylamine Ethanol, Methanol, DCM, THF 0 °C to reflux Moderate to high Scalable, adaptable Use of strong reducing agents
Reductive Amination + Ring Closure 4-Methoxybenzaldehyde + azetidine amine + NaBH4 Acetone, Ethanol, Methanol RT to mild heating Moderate to good Simple, readily available reagents Possible side reactions, purification needed

Detailed Research Findings

  • The aza-Michael addition method has been reported to yield azetidine derivatives with yields up to 73%, demonstrating the feasibility of introducing aromatic substituents such as 4-methoxybenzyl groups via nucleophilic addition to unsaturated azetidine esters.

  • The nucleophilic substitution approach is supported by patent literature describing stepwise synthesis involving halogenated intermediates, reductions, and substitutions under controlled conditions. The use of lithium aluminum hydride for reduction and triethylamine as a base is common.

  • The reductive amination strategy is a classical method for introducing benzyl substituents onto nitrogen-containing heterocycles. The imine formation followed by reduction and cyclization provides a versatile route, especially when direct substitution is challenging.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and substituted azetidines with diverse functional groups.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain in the four-membered azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is harnessed in the design of bioactive molecules and polymers, where the azetidine ring can undergo ring-opening polymerization or other transformations to achieve the desired effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents Key Properties/Effects Reference
2-[(4-Methoxyphenyl)methyl]azetidine (Target) Azetidine + 4-methoxyphenylmethyl Rigid ring; moderate electron-donating methoxy group enhances lipophilicity N/A
3-(Benzyloxy)-1-((4-fluorophenyl)(4-methoxyphenyl)methyl)azetidine (32g) Azetidine + 4-fluorophenyl, 4-methoxyphenyl, benzyloxy Fluorine introduces electron-withdrawing effects; benzyloxy increases steric bulk
2-(2,3-Dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]azetidine Azetidine + 2,3-dimethoxyphenyl, 4-methylbenzenesulfonyl (tosyl) Tosyl group enhances electrophilicity; dimethoxy substituents alter electronic density
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B) Benzamide + 4-methoxyphenethyl chain Flexible ethyl linker vs. rigid azetidine; hydrogen-bonding capacity from hydroxy

Key Observations :

  • In contrast, the 4-fluorophenyl group in compound 32g () withdraws electrons, which could alter reactivity in nucleophilic substitution reactions .
  • Steric Considerations : The benzyloxy group in 32g introduces steric hindrance, possibly reducing metabolic degradation rates compared to the less bulky target compound .
  • Ring Strain : Azetidines inherently exhibit higher ring strain than five- or six-membered heterocycles, which may increase reactivity in ring-opening reactions.

Physicochemical and Spectral Properties

The table below compares NMR data and physical properties from the evidence:

Compound Name ¹H NMR (Key Shifts) Melting Point/Yield Reference
Target Compound Not reported (inferred δ ~3.7 ppm for OCH₃) N/A N/A
3-(Benzyloxy)-1-((4-fluorophenyl)(4-methoxyphenyl)methyl)azetidine (32g) δ 7.43–7.23 (m, 11H, aromatic), δ 3.75 (s, OCH₃) 69% yield (oil)
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B) δ 6.96–6.82 (m, aromatic), δ 3.3–3.5 (m, CH₂) 96°C (34% yield)

Spectral Insights :

  • The methoxy group in 32g and Rip-B resonates near δ 3.75 ppm, consistent with similar electronic environments .
  • Aromatic protons in 32g show complex splitting (δ 7.43–7.23) due to fluorine’s deshielding effects .

Biological Activity

The compound 2-[(4-Methoxyphenyl)methyl]azetidine is a member of the azetidine family, which are five-membered heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, examining its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Azetidine Compounds

Azetidines and their derivatives have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and enzyme inhibitory properties. The unique structural features of azetidines allow them to interact with various biological targets, making them valuable in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that azetidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain azetidine compounds possess significant activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymes.

  • Case Study : A recent investigation into azetidinone derivatives demonstrated effective inhibition against Mycobacterium tuberculosis, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 0.78 µg/mL .
CompoundMIC (µg/mL)Activity Type
4f1.56Antitubercular
4g0.78Antitubercular

2. Anti-inflammatory Activity

Azetidine derivatives have also been evaluated for their anti-inflammatory properties. These compounds can inhibit the activity of phospholipase A2 (PLA2), an enzyme involved in the inflammatory response.

  • Research Findings : In vivo studies on azetidinone derivatives indicated a reduction in inflammation markers in animal models, suggesting potential for therapeutic use in inflammatory diseases .

3. Anticancer Potential

The anticancer activity of azetidine derivatives has been a focal point in recent research. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Study Insights : A study highlighted that specific azetidine analogs could effectively induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many azetidine derivatives inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes.
  • Receptor Interaction : Some compounds may act as ligands for specific receptors, modulating signaling pathways crucial for cell survival and proliferation.
  • Structural Modifications : The presence of substituents like the methoxy group enhances lipophilicity and alters binding affinities to biological targets.

Comparative Analysis with Other Azetidine Derivatives

To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds.

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateSignificantPromising
1-(4-fluorophenyl)-azetidineHighModerateModerate
3-(pyridin-3-yl)-azetidineLowHighSignificant

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(4-Methoxyphenyl)methyl]azetidine, and how can researchers optimize reaction conditions to improve yield?

  • Methodological Answer : Begin with nucleophilic substitution or reductive amination to construct the azetidine ring. Use polar aprotic solvents (e.g., DCM) and catalysts like Pd/C for hydrogenation steps . Monitor reaction progress via TLC or LC-MS. Optimize yield by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of 4-methoxybenzyl chloride) and temperature (40–60°C). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Structural Analysis : Use 1^1H/13^13C NMR to confirm substituent positions and ring conformation. X-ray crystallography (if crystalline) resolves bond angles and steric effects .
  • Electronic Properties : Conduct DFT calculations (e.g., B3LYP/6-31G*) to map electron density, HOMO-LUMO gaps, and charge distribution. Validate with UV-Vis spectroscopy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for organic azetidine derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported pharmacological data for this compound derivatives?

  • Methodological Answer :

  • Data Integration : Combine QSAR models with molecular docking (AutoDock Vina) to assess binding affinity variations across receptor isoforms .
  • Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent polarity in bioassays) . Reference NIST thermodynamic data for validation .

Q. What experimental designs are optimal for investigating the compound’s reaction mechanisms under varying catalytic conditions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation. Vary catalysts (e.g., Pd vs. Ni) and track rate constants .
  • Isotopic Labeling : Introduce 13^{13}C or 2^{2}H at the azetidine nitrogen to trace mechanistic pathways via MS/MS fragmentation .

Q. How can researchers address discrepancies in solubility and stability data across different solvent systems?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask method with HPLC quantification. Test solvents with varying Hansen solubility parameters (e.g., DMSO, THF, ethanol) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and analyze degradation products via GC-MS. Correlate with computational hydration-free energy models .

Q. What strategies enable the development of novel analytical methods for detecting trace impurities in this compound?

  • Methodological Answer :

  • Hyphenated Techniques : Couple UPLC with high-resolution MS (Q-TOF) for impurity profiling. Use CAD (charged aerosol detection) for non-UV-active species .
  • Method Validation : Follow ICH Q2(R1) guidelines for linearity, LOD/LOQ, and precision. Cross-validate with NMR spectroscopy .

Q. How can the compound’s potential in asymmetric catalysis be systematically explored?

  • Methodological Answer :

  • Chiral Resolution : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and test catalytic efficiency in asymmetric aldol reactions .
  • Theoretical Framework : Apply frontier molecular orbital theory to predict stereoselectivity, guided by DFT-computed transition states .

Theoretical and Methodological Frameworks

  • Linking to Theory : Anchor studies in azetidine chemistry (ring strain effects) and Hammett substituent constants to rationalize electronic effects .
  • Experimental Design : Use factorial design (e.g., 2k^k factorial) to evaluate interactive variables (temperature, catalyst loading, solvent polarity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Methoxyphenyl)methyl]azetidine
Reactant of Route 2
2-[(4-Methoxyphenyl)methyl]azetidine

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